![molecular formula C14H21N5O2 B2813961 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea CAS No. 2380143-06-4](/img/structure/B2813961.png)
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of certain viruses and bacteria. In addition, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause adverse effects in some animal models, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea. One of the future directions is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of its mechanism of action. Further studies are needed to fully understand how this compound works and how it can be used to develop new drugs. Additionally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Synthesemethoden
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methyl-3-(oxolan-2-ylmethyl)urea with 1-(pyrazin-2-yl)azetidin-3-amine in the presence of a catalyst. The reaction yields 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea as the final product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-18(14(20)17-7-12-3-2-6-21-12)11-9-19(10-11)13-8-15-4-5-16-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZQPGGRCSXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.